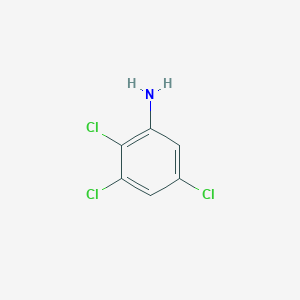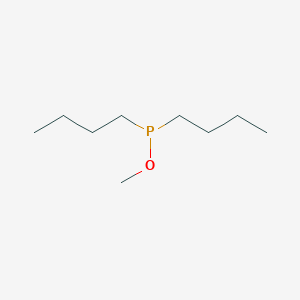
Dibutylphosphinous acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylphosphinous acid methyl ester, also known as DBPME, is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research applications due to its unique properties. DBPME is a colorless liquid that is soluble in water and organic solvents.
作用機序
Dibutylphosphinous acid methyl ester acts as a bidentate ligand for metal ions, meaning it can bind to metal ions at two points. The metal complexes formed by Dibutylphosphinous acid methyl ester have been shown to have unique catalytic properties due to the coordination of Dibutylphosphinous acid methyl ester to the metal ion. The mechanism of action of Dibutylphosphinous acid methyl ester in catalytic reactions is still being studied, but it is believed that the metal complexes formed by Dibutylphosphinous acid methyl ester are able to activate certain substrates and facilitate chemical reactions.
生化学的および生理学的効果
Dibutylphosphinous acid methyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is important to handle Dibutylphosphinous acid methyl ester with care and to follow proper safety protocols when working with this compound.
実験室実験の利点と制限
Dibutylphosphinous acid methyl ester has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be used in the synthesis of metal complexes for catalytic reactions. However, Dibutylphosphinous acid methyl ester is a toxic compound that requires proper handling and disposal. It is also important to note that the metal complexes formed by Dibutylphosphinous acid methyl ester may not be stable in certain reaction conditions.
将来の方向性
There are several future directions for research on Dibutylphosphinous acid methyl ester. One area of interest is the study of the mechanism of action of Dibutylphosphinous acid methyl ester in catalytic reactions. Understanding how Dibutylphosphinous acid methyl ester interacts with metal ions and substrates could lead to the development of new catalytic systems. Another area of interest is the study of the toxicity of Dibutylphosphinous acid methyl ester and its effects on the environment. It is important to understand the potential risks associated with the use of Dibutylphosphinous acid methyl ester in scientific research.
合成法
Dibutylphosphinous acid methyl ester can be synthesized by reacting dibutylphosphine with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields Dibutylphosphinous acid methyl ester as a product. The synthesis of Dibutylphosphinous acid methyl ester is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Dibutylphosphinous acid methyl ester is widely used in scientific research applications due to its ability to act as a ligand for metal ions. It has been used in the synthesis of metal complexes such as nickel, copper, and palladium complexes. These metal complexes have been used in catalytic reactions such as cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
特性
CAS番号 |
17383-45-8 |
|---|---|
製品名 |
Dibutylphosphinous acid methyl ester |
分子式 |
C9H21OP |
分子量 |
176.24 g/mol |
IUPAC名 |
dibutyl(methoxy)phosphane |
InChI |
InChI=1S/C9H21OP/c1-4-6-8-11(10-3)9-7-5-2/h4-9H2,1-3H3 |
InChIキー |
MOSGKQHVIIYOJN-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)OC |
正規SMILES |
CCCCP(CCCC)OC |
同義語 |
Dibutylphosphinous acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



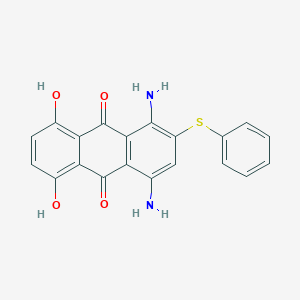
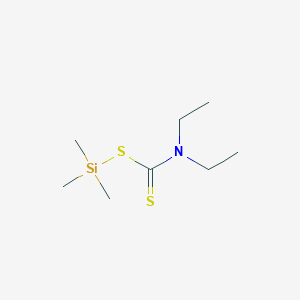
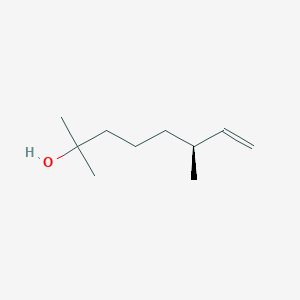
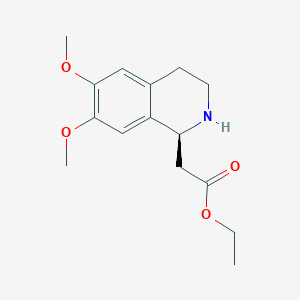
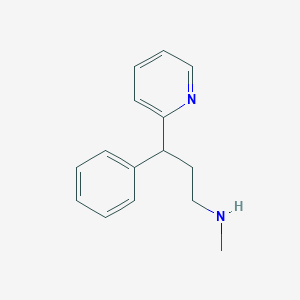
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
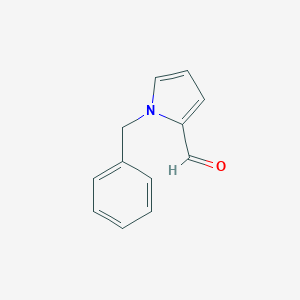
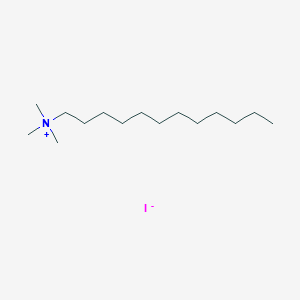
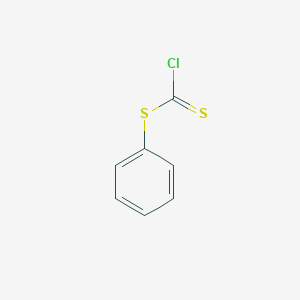
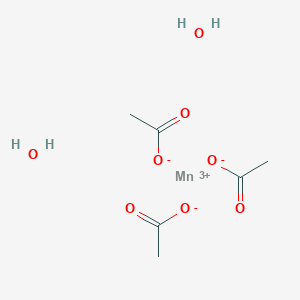
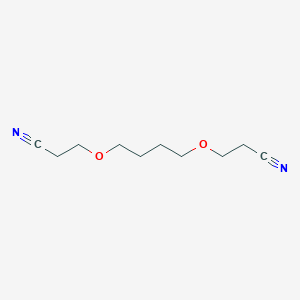
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
